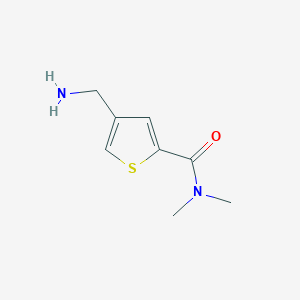
3-Amino-5-(2-bromo-4-chlorophenyl)pyrazole Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32876638 is a chemical compound with unique properties and applications in various fields of science and industry. This compound is known for its stability and reactivity, making it a valuable subject of study in chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876638 involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. The synthetic routes often involve the use of organic solvents and reagents that facilitate the formation of the compound’s unique structure.
Industrial Production Methods
Industrial production of MFCD32876638 is carried out on a large scale using optimized synthetic routes. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
MFCD32876638 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32876638 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD32876638 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
MFCD32876638 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: MFCD32876638 is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of MFCD32876638 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
特性
分子式 |
C9H8BrCl2N3 |
|---|---|
分子量 |
308.99 g/mol |
IUPAC名 |
5-(2-bromo-4-chlorophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H7BrClN3.ClH/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |
InChIキー |
LNNQFGPZVODLGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Br)C2=CC(=NN2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)
![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)






![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)
![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)
![6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one](/img/structure/B13692669.png)

